molecular formula C16H21ClO4 B15185639 Succinic acid, p-chloro-alpha-isopentylbenzyl ester CAS No. 97492-93-8

Succinic acid, p-chloro-alpha-isopentylbenzyl ester

Cat. No.: B15185639
CAS No.: 97492-93-8
M. Wt: 312.79 g/mol
InChI Key: IJVMXOZKWHUACE-UHFFFAOYSA-N
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Description

Succinic acid, p-chloro-alpha-isopentylbenzyl ester is an organic compound that belongs to the ester family It is derived from succinic acid, which is a dicarboxylic acid, and p-chloro-alpha-isopentylbenzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, p-chloro-alpha-isopentylbenzyl ester typically involves the esterification of succinic acid with p-chloro-alpha-isopentylbenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane to facilitate the esterification process. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the quality of the ester.

Chemical Reactions Analysis

Types of Reactions

Succinic acid, p-chloro-alpha-isopentylbenzyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to succinic acid and p-chloro-alpha-isopentylbenzyl alcohol in the presence of a strong acid or base.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: The ester can be reduced to form alcohols and other reduction products.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Succinic acid and p-chloro-alpha-isopentylbenzyl alcohol.

    Oxidation: Corresponding carboxylic acids and other oxidation products.

    Reduction: Alcohols and other reduction products.

    Substitution: New esters or other substituted products.

Scientific Research Applications

Succinic acid, p-chloro-alpha-isopentylbenzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of succinic acid, p-chloro-alpha-isopentylbenzyl ester involves its interaction with specific molecular targets and pathways. The ester can be hydrolyzed in biological systems to release succinic acid and p-chloro-alpha-isopentylbenzyl alcohol, which can then exert their effects. Succinic acid is known to participate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism and energy production. The p-chloro-alpha-isopentylbenzyl alcohol may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Succinic acid, p-chloro-alpha-methylbenzyl ester
  • Succinic acid, p-chloro-alpha-ethylbenzyl ester
  • Succinic acid, p-chloro-alpha-propylbenzyl ester

Uniqueness

Succinic acid, p-chloro-alpha-isopentylbenzyl ester is unique due to its specific structural features, which include the p-chloro substitution on the benzyl ring and the isopentyl group

Properties

CAS No.

97492-93-8

Molecular Formula

C16H21ClO4

Molecular Weight

312.79 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)-4-methylpentoxy]-4-oxobutanoic acid

InChI

InChI=1S/C16H21ClO4/c1-11(2)3-8-14(12-4-6-13(17)7-5-12)21-16(20)10-9-15(18)19/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,19)

InChI Key

IJVMXOZKWHUACE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O

Origin of Product

United States

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